

# Amino Acid Sequence of (Phe13, Tyr19)-MCH

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | (Phe13,Tyr19)-MCH (human, |           |
|                      | mouse, rat)               |           |
| Cat. No.:            | B15140928                 | Get Quote |

(Phe13,Tyr19)-MCH is a synthetic analog of the native human MCH. The parent peptide is a 19-amino acid cyclic neuropeptide. In this analog, the native Tyrosine at position 13 is replaced with Phenylalanine, and the native Valine at position 19 is replaced with Tyrosine. This substitution was designed to provide a site for radioiodination for use in radioligand binding assays.[1]

- One-Letter Code: DFDMLRCMLGRVFRPCWQY[2]
- Three-Letter Code: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-Trp-Gln-Tyr[2][3]
- Cyclization: A disulfide bridge is formed between the Cysteine residues at position 7 and position 16 (Cys7-Cys16).[2][3]
- Molecular Formula: C109H160N30O26S4[3]
- Molecular Weight: Approximately 2434.9 g/mol [3]

# **Quantitative Pharmacological Data**

The following tables summarize key quantitative data for (Phe13,Tyr19)-MCH and related ligands, providing insights into their binding affinity and functional potency at the MCH Receptor 1 (MCHR1).

Table 1: Radioligand Binding Affinities for MCHR1



| Radioligand                 | Cell Line / Tissue | K_d (Dissociation<br>Constant) | Reference |
|-----------------------------|--------------------|--------------------------------|-----------|
| [ <sup>125</sup> l]-[Phe13, | Mouse G4F-7        | 0.118 nM (1.18 x               | [1]       |
| Tyr19]-MCH                  | melanoma cells     | 10 <sup>-10</sup> M)           |           |

 $| [^{125}I]$ -[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | 122.7 ± 15.3 pM |[4] |

Table 2: Functional Potency (EC50) of MCH Analogs at MCHR1

| Ligand | Assay Type                | Cell Line                    | EC <sub>50</sub> (Half-<br>maximal<br>Effective<br>Concentration) | Reference |
|--------|---------------------------|------------------------------|-------------------------------------------------------------------|-----------|
| МСН    | cAMP<br>Inhibition        | CHO-MCHR<br>cells            | 100 pM                                                            | [5]       |
| МСН    | β-Arrestin<br>Recruitment | Human MCHR1 expressing cells | 2.5 nM                                                            | [6]       |

| MCH | Calcium Flux | Human MCHR1 expressing cells | 0.70 nM |[6] |

Table 3: Inhibitory Constants (K\_i and IC50) of MCHR1 Antagonists

| Antagonist                 | Assay Type             | Radioligand                    | IC₅₀ (Half-<br>maximal<br>Inhibitory<br>Concentration) | Reference |
|----------------------------|------------------------|--------------------------------|--------------------------------------------------------|-----------|
| [D-Arg <sup>11</sup> ]-MCH | Calcium Flux           | -                              | K_b = 15.8 μM                                          | [7]       |
| MQ1                        | Radioligand<br>Binding | [ <sup>125</sup> I]-MCH-(4-19) | 2.2 nM                                                 | [6]       |
| MQ1                        | cAMP Assay             | -                              | 1.6 nM                                                 | [6]       |

| MQ1 |  $\beta$ -Arrestin Recruitment | - | 1.7 nM |[6] |



# Signaling Pathways of the MCH Receptor 1 (MCHR1)

MCH and its analogs, including (Phe13,Tyr19)-MCH, exert their effects by binding to the MCH Receptor 1 (MCHR1), a Class A G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein families (G $\alpha$ i, G $\alpha$ q, and G $\alpha$ o) to activate diverse intracellular signaling cascades.[5][8]

- Gαi Pathway (Inhibitory): Upon agonist binding, MCHR1 activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[10]
- Gαq Pathway (Stimulatory): MCHR1 also couples to the Gαq subunit, activating
   Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into
   two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers
   the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG activates Protein Kinase C
   (PKC).[5][11]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: MCH stimulation has been shown to activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[12] This activation can be mediated through both Gαi/o (via βy subunits) and Gαq pathways.[5]
- β-Arrestin Pathway: Like many GPCRs, prolonged stimulation of MCHR1 can lead to the recruitment of β-arrestin.[9] This process mediates receptor desensitization and promotes its internalization from the cell surface, playing a crucial role in regulating signal duration.[9]





Click to download full resolution via product page

Caption: MCHR1 couples to multiple G proteins to activate diverse signaling pathways.



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization of ligands targeting MCHR1. Below are protocols for key experiments.

# Peptide Synthesis and Purification of (Phe13,Tyr19)-MCH

This protocol is based on the methodology for synthesizing MCH analogs.[1]

- Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a resin support
  (e.g., PEG-PS resin) using a continuous-flow synthesizer. The synthesis follows the Fmoc (9fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is
  temporarily protected by an Fmoc group, which is removed before the addition of the next
  amino acid.
- Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
- Purification of Linear Peptide: The crude linear peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in an aqueous buffer. Cyclization is achieved by iodine oxidation, which facilitates the formation of the disulfide bridge between the two cysteine residues.
- Final Purification: The cyclized peptide is purified again by RP-HPLC to remove any remaining impurities or uncyclized peptide.
- Characterization: The final product's identity and purity are confirmed by mass spectrometry (to verify the correct molecular weight) and analytical RP-HPLC.

## **Radioligand Competition Binding Assay**

This protocol outlines the steps to determine the inhibitory constant (K\_i) of a test compound at MCHR1.[13][14]

## Foundational & Exploratory



Objective: To determine the affinity (K\_i) of a test compound by measuring its ability to displace a specific radioligand from MCHR1.

#### Materials:

- Membrane Preparation: Membranes from cells stably expressing MCHR1.
- Radioligand: [125]-(Phe13,Tyr19)-MCH at a concentration near its K d.
- Test Compound: Unlabeled compound of interest at various concentrations.
- Non-specific Ligand: A high concentration of unlabeled native MCH (e.g., 1 μM) to determine non-specific binding.
- Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% BSA, pH 7.4.[9]
- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

## Procedure:

- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
  - Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
  - Non-specific Binding (NSB): Radioligand + Non-specific Ligand + Membrane Preparation.
  - Competitive Binding: Radioligand + Test Compound (serial dilutions) + Membrane
     Preparation.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
- Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

## Foundational & Exploratory





- Detection: Place the filters in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding: Total Binding (CPM) Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
  - Calculate the K\_i value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K\_d is its dissociation constant.





Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.



## **cAMP Functional Assay**

This protocol measures the ability of a compound to modulate MCHR1's inhibition of adenylyl cyclase.[9]

Objective: To determine the functional potency ( $EC_{50}$  or  $IC_{50}$ ) of a compound by measuring its effect on cAMP levels.

#### Materials:

- Cell Line: Cells stably expressing MCHR1 (e.g., CHO or HEK293 cells).
- · Adenylyl Cyclase Stimulator: Forskolin.
- Test Compound: Agonist or antagonist of interest.
- cAMP Detection Kit: e.g., HTRF, ELISA, or other immunoassay-based kits.

#### Procedure:

- Cell Plating: Plate MCHR1-expressing cells in a suitable microplate and grow to the desired confluency.
- Pre-incubation (for Antagonists): If testing an antagonist, pre-incubate the cells with various concentrations of the antagonist.
- Stimulation: Add the test compound (for agonists) or a fixed concentration of an MCH agonist (for antagonists). Immediately add forskolin at a pre-determined concentration (e.g., its EC<sub>80</sub>) to stimulate cAMP production.
- Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
- Data Analysis:



- For Agonists: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC<sub>50</sub>.
- For Antagonists: Plot the percent cAMP production against the log concentration of the antagonist to determine the IC<sub>50</sub>.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and iodination of human (phenylalanine 13, tyrosine 19) melanin-concentrating hormone for radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Phe13,Tyr19]-MCH, human, mouse, rat Elabscience® [elabscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and characterization of new radioligands for the mammalian melaninconcentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization of the melanin-concentrating hormone/receptor complex: identification of critical residues involved in binding and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]



- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Amino Acid Sequence of (Phe13,Tyr19)-MCH].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140928#amino-acid-sequence-of-phe13-tyr19-mch]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com